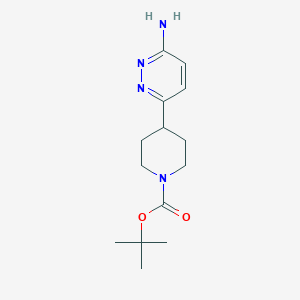

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

CAS No.: 1426921-48-3

Cat. No.: VC12024213

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426921-48-3 |

|---|---|

| Molecular Formula | C14H22N4O2 |

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17) |

| Standard InChI Key | MXVLKZHAGVQJCH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol. The IUPAC name tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate reflects its core structure: a piperidine ring substituted at the 4-position with a 6-aminopyridazine moiety and at the 1-position with a Boc protecting group. Key spectral identifiers include the Standard InChIKey MXVLKZHAGVQJCH-UHFFFAOYSA-N and the canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1426921-48-3 |

| Molecular Formula | C₁₄H₂₂N₄O₂ |

| Molecular Weight | 278.35 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic workflows. The 6-aminopyridazine subunit contributes to hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Synthetic Methodologies

Photocatalytic Cross-Coupling

A patented method (CN108558792B) describes a one-step synthesis using visible-light photocatalysis . Reacting 2-aminopyridine with piperazine-1-tert-butyl carboxylate in the presence of an acridine salt photocatalyst and oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation yields the target compound with 95% efficiency . This approach avoids traditional transition-metal catalysts, reducing heavy metal contamination and simplifying purification.

Reaction Scheme:

Comparative Analysis of Synthetic Routes

Conventional multi-step routes often involve protecting group manipulations and hazardous reagents. The photocatalytic method offers advantages in atom economy and environmental safety, aligning with green chemistry principles . Industrial-scale production may favor this method due to lower energy requirements and higher yields.

Pharmaceutical Applications

Intermediate in Kinase Inhibitor Synthesis

The compound is a precursor to Palbociclib (Ibrance®), a CDK4/6 inhibitor used in hormone receptor-positive breast cancer . The aminopyridazine moiety coordinates with kinase ATP-binding pockets, while the piperidine-Boc group facilitates solubility and metabolic stability .

Broader Therapeutic Relevance

Patent EP3786160B1 highlights derivatives of this compound as candidates for inflammatory and autoimmune diseases . Structural analogs exhibit inhibitory activity against JAK and IRAK kinases, underscoring its versatility in medicinal chemistry.

Intellectual Property Landscape

Key Patents

-

CN108558792B: Photocatalytic synthesis method (priority date: 2018) .

-

EP3786160B1: Therapeutic applications in kinase inhibition (filed: 2018) .

These patents reflect active R&D efforts to optimize synthesis and expand therapeutic indications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume